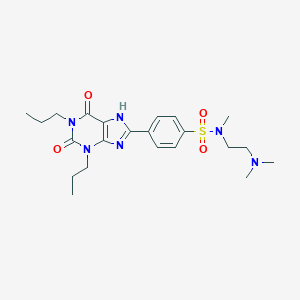

N-(2-(Dimethylamino)ethyl)-4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-N-methylbenzenesulfonamide

Descripción general

Descripción

N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and diuretics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide likely involves multiple steps, including the formation of the purine ring system, sulfonamide linkage, and the attachment of the dimethylaminoethyl group. Typical reaction conditions may include:

Formation of the purine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Sulfonamide formation: This step generally involves the reaction of a sulfonyl chloride with an amine.

Attachment of the dimethylaminoethyl group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This may involve the oxidation of the dimethylamino group to form N-oxides.

Reduction: Reduction of the sulfonamide group to form corresponding amines.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Aplicaciones Científicas De Investigación

N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide may have several applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications as a drug candidate or in drug development due to its sulfonamide structure.

Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

Pathway interference: Disrupting specific biochemical pathways within cells.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibiotic properties.

Trimethoprim: Often used in combination with sulfonamides for its antibacterial effects.

Theophylline: A purine derivative with bronchodilator properties.

Uniqueness

N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide is unique due to its complex structure, which combines features of sulfonamides and purine derivatives

Actividad Biológica

N-(2-(Dimethylamino)ethyl)-4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-N-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antibiotics and diuretics. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name highlights its intricate structure, which includes a sulfonamide group attached to a purine derivative. The molecular formula is , with a molecular weight of approximately 476.6 g/mol. The structure is characterized by the presence of a dimethylaminoethyl chain and a benzenesulfonamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C22H32N6O4S |

| Molecular Weight | 476.6 g/mol |

| IUPAC Name | N-[2-(dimethylamino)ethyl]-4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-N-methylbenzenesulfonamide |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

Receptor Modulation: It has the potential to interact with cellular receptors, modulating their activity and influencing cellular responses.

Pathway Interference: By disrupting specific biochemical pathways, this compound may exhibit therapeutic effects in various disease models.

Biological Activity and Applications

Research indicates that this compound could have significant implications in various fields:

Antimicrobial Activity: Sulfonamides are traditionally known for their antibacterial properties. Studies may reveal the effectiveness of this compound against specific bacterial strains.

Anticancer Potential: Given its structural similarity to other purine derivatives known for anticancer activity, there is potential for this compound to exhibit similar effects. Research focusing on its cytotoxicity against cancer cell lines would be valuable.

Neuropharmacological Effects: The dimethylamino group suggests possible interactions with neurotransmitter systems. Investigations into its effects on neuronal activity could provide insights into its role in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and sulfonamides:

- Antibacterial Efficacy: A study demonstrated that structurally similar sulfonamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis .

- Cytotoxicity in Cancer Models: Research on purine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines with notable cytotoxic effects .

- Neurotransmitter Interaction Studies: Investigations into compounds with dimethylamino groups have revealed their potential as modulators of neurotransmitter receptors. Such studies suggest that this compound may influence dopaminergic or serotonergic pathways .

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6O4S/c1-6-12-27-20-18(21(29)28(13-7-2)22(27)30)23-19(24-20)16-8-10-17(11-9-16)33(31,32)26(5)15-14-25(3)4/h8-11H,6-7,12-15H2,1-5H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNRBPFXDDCJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148056 | |

| Record name | N-(2-(dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107478-35-3 | |

| Record name | N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107478353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.